molecular formula C9H12N4O2 B3061362 3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione CAS No. 102284-72-0

3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B3061362
CAS No.: 102284-72-0
M. Wt: 208.22 g/mol
InChI Key: ZBQTVZYXBOKEMJ-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione is a synthetic purine derivative offered for research and development purposes. The purine-2,6-dione scaffold, also known as a xanthine core, is a structure of significant interest in medicinal chemistry due to its diverse biological activities. Researchers are exploring this core structure for its potential as a key pharmacophore in various biological targets. This compound is provided as a high-purity material to ensure consistent and reliable results in experimental settings. It is intended for use in strictly controlled laboratory environments. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

102284-72-0

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-methyl-3-propan-2-yl-7H-purine-2,6-dione

InChI

InChI=1S/C9H12N4O2/c1-5(2)13-7-6(10-4-11-7)8(14)12(3)9(13)15/h4-5H,1-3H3,(H,10,11)

InChI Key

ZBQTVZYXBOKEMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C1=O)C)NC=N2

Origin of Product

United States

Preparation Methods

Alkylation of 1-Methylxanthine

The most direct route involves alkylation of 1-methylxanthine (theophylline) at the N3 position using isopropyl halides. This method parallels the synthesis of 3-isobutyl-1-methylxanthine (IBMX), a well-characterized phosphodiesterase inhibitor.

Procedure :

  • Reagents : 1-Methylxanthine, isopropyl bromide, potassium carbonate (base), dimethylformamide (solvent).
  • Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.
  • Mechanism : The base deprotonates the N3 position, enabling nucleophilic attack on the isopropyl bromide.
  • Yield : ~60–70% after recrystallization from ethanol.

Challenges :

  • Competing alkylation at N7 or N9 positions necessitates careful control of stoichiometry and temperature.
  • Polar aprotic solvents like DMF enhance reactivity but require thorough purification to remove residual solvents.

Cyclocondensation of Uracil Derivatives

An alternative approach involves constructing the purine ring from substituted uracil precursors. The Traube synthesis, adapted for alkylated intermediates, is effective:

Steps :

  • Intermediate Preparation : 5-Amino-1-methyluracil is reacted with formamide or triethyl orthoformate to form 1-methylxanthine.
  • Isopropyl Introduction : Subsequent alkylation with isopropyl iodide in acetone yields the target compound.

Advantages :

  • Higher regioselectivity compared to direct alkylation.
  • Scalable for industrial production.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : DMF and acetone are optimal for alkylation, balancing solubility and reactivity.
  • Bases : Potassium carbonate outperforms stronger bases (e.g., NaOH) by minimizing side reactions.

Temperature and Time

  • Alkylation : Yields plateau at 80°C after 18 hours (Table 1).
  • Cyclocondensation : Requires higher temperatures (100–120°C) but shorter durations (6–8 hours).

Table 1 : Yield Variation with Reaction Parameters

Method Solvent Base Temp (°C) Time (h) Yield (%)
N3-Alkylation DMF K₂CO₃ 80 18 68
Cyclocondensation Acetone K₂CO₃ 100 6 72

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 6H, isopropyl-CH₃), 3.25 (s, 3H, N1-CH₃), 4.64 (m, 1H, N3-CH).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
  • MS (ESI+) : m/z 209.1 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity achieved using C18 columns with methanol-water (70:30) mobile phase.

Industrial-Scale Considerations

Cost-Efficiency

  • Isopropyl bromide is preferred over iodide due to lower cost and easier handling.
  • Recycling DMF via distillation reduces waste.

Environmental Impact

  • Aqueous workup minimizes solvent emissions.
  • Solid residues are neutralized with citric acid before disposal.

Applications and Derivatives

Biological Activity

  • Phosphodiesterase Inhibition : Structural analogy to IBMX suggests potential cAMP/cGMP modulation.
  • Sirtuin Inhibition : Derivatives with hydrophobic N3 substituents show promise in targeting SIRT3.

Structural Modifications

  • 8-Substituted Analogs : Introducing thiol or aryl groups at C8 enhances binding to enzymatic targets.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various alkyl or aryl derivatives .

Scientific Research Applications

3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Overview

Purine-2,6-dione derivatives are extensively studied for their roles as adenosine receptor antagonists, dipeptidyl peptidase-4 (DPP-4) inhibitors, and anti-inflammatory agents. Key structural variations occur at positions 1, 3, 7, and 8 of the purine ring, which modulate interactions with target receptors or enzymes. Below is a comparative analysis of 3-isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione with prominent analogs:

Table 1: Structural and Pharmacological Comparison of Purine-2,6-dione Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Biological Activity Reference
This compound 1-methyl, 3-isopropyl C₉H₁₂N₄O₂ 208.22* Not explicitly reported; inferred adenosine receptor modulation
L-97-1 1-propyl, 3-[2-(4-aminophenyl)-ethyl], 8-benzyl C₂₉H₃₈N₈O₂ 542.67 Selective A₁ adenosine receptor antagonist (IC₅₀ = 1.42 µM for A₁R)
Enprofylline (3-Propylxanthine) 3-propyl C₈H₁₀N₄O₂ 194.19 Non-selective adenosine receptor antagonist; bronchodilator
1-Methyl-8-phenyl-3-propyl-3,7-dihydro-purine-2,6-dione 1-methyl, 3-propyl, 8-phenyl C₁₅H₁₆N₄O₂ 284.32 Unspecified adenosine receptor interaction
BI 1356 1-(4-methyl-quinazolin-2-ylmethyl), 3-methyl C₂₃H₂₆N₈O₂ 454.51 Xanthine-based DPP-4 inhibitor; superior potency and duration
8-Hydroxymethyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione 1,3-dimethyl, 8-hydroxymethyl C₈H₁₀N₄O₃ 210.19 Unreported activity; structural focus

*Calculated based on molecular formula.

Key Findings and Differentiation

Bulkier substituents at position 3, as seen in L-97-1 (3-[2-(4-aminophenyl)-ethyl]), are associated with high A₁ receptor selectivity . L-97-1 demonstrates a 70-fold higher A₁R affinity (IC₅₀ = 1.42 µM) over A₂AR/A₂BR (IC₅₀ > 100 µM), attributed to its extended aromatic substituents .

Role of Position 8 Modifications :

  • Introduction of a benzyl group at position 8 (e.g., L-97-1) enhances steric interactions with receptor pockets, contributing to subtype specificity. In contrast, 8-phenyl () or 8-sulfanyl () groups may alter electron distribution or hydrogen-bonding capacity.

Enzyme Inhibition vs. Receptor Antagonism: BI 1356 exemplifies how xanthine derivatives can diverge into enzyme inhibition (DPP-4) rather than adenosine receptor antagonism, depending on substituents like the quinazolinylmethyl group at position 1 .

Metabolic Considerations :

  • Hydroxymethyl or hydroxypropyl groups (e.g., ) may improve solubility but reduce metabolic stability due to susceptibility to oxidation or conjugation.

Biological Activity

3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione, also known as 3-isopropyl-1-methylxanthine, is a purine derivative with potential biological activities. This compound has garnered interest in pharmacological research due to its structural similarity to xanthine derivatives and potential roles in various therapeutic applications.

  • Molecular Formula : C₉H₁₂N₄O₂
  • Molecular Weight : 208.22 g/mol
  • CAS Number : 102284-72-0
  • IUPAC Name : 1-methyl-3-propan-2-yl-7H-purine-2,6-dione

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It is known to act as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in modulating intracellular signaling pathways.

Phosphodiesterase Inhibition

Research has shown that compounds similar to 3-isopropyl-1-methylxanthine can inhibit phosphodiesterase enzymes, particularly PDE4B1. The inhibition of PDEs leads to increased levels of cyclic AMP (cAMP), which is involved in numerous physiological processes including inflammation and neurotransmission. The IC₅₀ values for related compounds indicate a range of inhibitory potency:

CompoundIC₅₀ (µM)
11d2.44
11b2.5–5
11c2.5–5

Neuroprotective Effects

Recent studies have indicated that xanthine derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. The hybridization of dopamine and xanthine structures has been explored for their multitarget drug potential, suggesting that modifications to the purine structure can enhance neuroprotective effects.

Antitumor Activity

In vitro studies have demonstrated that derivatives of purines can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC₅₀ values ranging from 0.01 µM to 49.85 µM against different cancer cell lines such as MCF-7 and NCI-H460.

Anti-inflammatory Properties

The modulation of cAMP levels through PDE inhibition has implications in reducing inflammatory responses. Compounds that increase cAMP can lead to decreased production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Case Studies

  • Neurodegenerative Disease Model : A study involving hybrid dopamine-xanthine molecules demonstrated significant improvements in cognitive function in animal models of Alzheimer's disease.
  • Cancer Treatment : Research on the cytotoxic effects of purine derivatives revealed that certain modifications could enhance selectivity towards cancer cells while sparing normal cells.

Q & A

Q. Key Considerations :

  • Steric hindrance from the isopropyl group may require elevated temperatures or prolonged reaction times.
  • Protect labile functional groups (e.g., hydroxyls) during synthesis, as seen in ’s hydroxypropyl derivative .

Basic: How can spectroscopic and computational methods elucidate the structural features of this compound?

Answer:
Spectroscopic Techniques :

  • NMR :
    • ¹H NMR : Identify methyl (δ ~3.2–3.5 ppm) and isopropyl (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–3.0 ppm for CH) groups. reports analogous signals for ethyl and tetrahydrofuran substituents .
    • ¹³C NMR : Carbonyls (C=O) appear at δ ~155–165 ppm, while purine ring carbons resonate at δ ~140–150 ppm .
  • IR : Stretching vibrations for carbonyl groups (C=O) at ~1700–1750 cm⁻¹ and N-H (if present) at ~3200 cm⁻¹ .

Q. Computational Analysis :

  • Molecular Parameters : Calculate topological polar surface area (TPSA, ~78.7 Ų) and logP (~1.0–1.5) using tools like Molinspiration, as noted in .
  • Hydrogen Bonding : Predict donor/acceptor counts (e.g., 1 donor, 4 acceptors) to assess solubility and intermolecular interactions .

Q. Example Workflow :

Prepare saturated solutions in triplicate.

Filter and quantify via UV-Vis (λ ~270 nm, typical for purine-diones).

Validate with HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What strategies optimize the bioactivity of this compound analogs?

Answer:
Structure-Activity Relationship (SAR) Approaches :

Substituent Modification :

  • Introduce electron-withdrawing groups (e.g., halogens) at the 8-position to enhance receptor binding, as demonstrated in for brominated analogs .
  • Replace isopropyl with cyclopropyl () to modulate lipophilicity and metabolic stability .

Hybrid Derivatives :

  • Conjugate with bioactive moieties (e.g., cyclopentylamino groups in ) to target adenosine receptors .

Q. Experimental Design :

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like phosphodiesterases or adenosine receptors .
  • In Vitro Assays :
    • Test cAMP modulation in HEK293 cells for adenosine receptor activity.
    • Evaluate cytotoxicity via MTT assays (IC₅₀ < 50 μM desirable) .

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